(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid is a chiral compound characterized by the presence of a carboxylic acid group, an amine group, and two protective groups: benzyloxy and tert-butoxycarbonyl. The (S) designation indicates its specific stereoisomer, which is crucial for its biological activity and utility in organic synthesis. This compound serves as a protected amino acid building block, facilitating the synthesis of peptides through selective removal of its protective groups under various conditions .
(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid can be used as a protected amino acid building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is a common protecting group for the amino functionality, while the benzyloxy (Bz) group protects the hydroxyl group. These protecting groups can be selectively removed under different conditions, allowing for the stepwise formation of peptide bonds.
The chiral center of (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid makes it useful for the preparation of chiral scaffolds in organic synthesis. These scaffolds can serve as starting materials for the synthesis of various biologically active molecules, such as drugs and natural products.
The Boc and Bz protecting groups allow for the attachment of (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid to solid support resins, which is a key step in solid-phase peptide synthesis (SPPS) and other combinatorial chemistry techniques. This approach enables the rapid synthesis and screening of large libraries of peptides or other molecules.
(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid can be incorporated into probes or ligands for studying protein-protein interactions or other biological processes. The selective removal of the protecting groups allows for the controlled activation of the molecule within a biological system.
The reactivity of (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid primarily involves:
(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid exhibits potential biological activities due to its structural features. It can be utilized in the development of chiral scaffolds for biologically active molecules, including pharmaceuticals. Its ability to form peptides allows for the exploration of new therapeutic agents targeting various biological pathways. Additionally, compounds with similar structures have been investigated for their roles in enzyme activity and microbial resistance mechanisms.
The synthesis of (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves:
This compound has several applications:
Interaction studies involving (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid focus on its role in biological systems. Research indicates that its derivatives can influence enzyme activity and stability under acidic conditions, which is essential for applications in pharmaceuticals and biotechnology. Understanding these interactions helps elucidate the mechanisms behind microbial resistance and enzyme function in various environments.
Several compounds share structural similarities with (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid. Here are some notable examples:
Compound Name | Structure Features | Similarity Index |
---|---|---|
(R)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid | Contains similar protective groups but differs in stereochemistry | 0.94 |
Boc-D-β-Hse(Bzl)-OH | Similar backbone with different substituents | 0.94 |
4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid | Lacks chirality; useful for comparative studies | 0.93 |
(R)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate | Shares core structure but includes additional functional groups | 0.93 |
These compounds highlight the uniqueness of (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid through its specific stereochemistry and functional groups, which contribute to its distinct reactivity and biological properties .
(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid is systematically named according to International Union of Pure and Applied Chemistry conventions as (2S)-4-(phenylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid. The compound possesses a molecular formula of C₁₆H₂₃NO₅ and exhibits specific stereochemistry at the 2-position carbon center, designated as S-configuration according to Cahn-Ingold-Prelog priority rules.
The structural architecture of this compound incorporates two distinct protecting group moieties that serve complementary functions in synthetic chemistry. The tert-butoxycarbonyl group, systematically designated as 2-methylpropan-2-yloxycarbonyl, functions as an acid-labile protecting group for the amino functionality. This protecting group was specifically designed to be stable under basic and neutral conditions while being readily removable under acidic conditions, typically employing trifluoroacetic acid in dichloromethane.
The benzyloxy substituent at the 4-position represents a benzyl ether protecting group, which exhibits orthogonal reactivity to the tert-butoxycarbonyl group. Benzyl ethers are characteristically stable to acidic and basic conditions but can be selectively removed through hydrogenolysis using palladium catalysts under hydrogen atmosphere. This orthogonality in deprotection conditions allows for sequential and selective removal of protecting groups during multi-step synthetic sequences.
The development of protecting group chemistry in peptide synthesis can be traced to the pioneering work of Max Bergmann and Leonidas Zervas in the early 1930s, who introduced the benzyloxycarbonyl protecting group for amino functions. This breakthrough, known as the Bergmann-Zervas method, revolutionized peptide synthesis by providing the first reliable method for controlled peptide bond formation. The benzyloxycarbonyl group, prepared using benzyl chloroformate, enabled the protection of amino groups during peptide coupling reactions while being removable through hydrogenolysis.
The subsequent development of the tert-butoxycarbonyl protecting group in the 1960s marked another significant advancement in protecting group chemistry. Robert Bruce Merrifield's adaptation of the tert-butoxycarbonyl group for solid-phase peptide synthesis represented a paradigm shift in peptide chemistry. The tert-butoxycarbonyl strategy utilized relative acidolysis principles, where the amino-protecting group was labile under moderate acidic conditions using trifluoroacetic acid, while side-chain protecting groups and peptide-resin linkages remained stable under these conditions.
The evolution of protecting group strategies in peptide synthesis demonstrated the critical importance of orthogonal protection schemes. The tert-butoxycarbonyl-based solid-phase peptide synthesis methodology dominated peptide chemistry from the 1960s through the 1980s, enabling the synthesis of complex peptides and proteins including interleukin-3 and active enzymes such as ribonuclease A. This historical context establishes the foundation for understanding compounds like (S)-4-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, which incorporate multiple protecting group strategies within a single molecular framework.
The introduction of automated peptide synthesis instruments in the 1960s, based on tert-butoxycarbonyl solid-phase peptide synthesis, further emphasized the practical importance of reliable protecting group chemistry. These developments created the technological infrastructure that enabled the routine synthesis of peptides for research and therapeutic applications, establishing protecting group chemistry as a cornerstone of modern synthetic organic chemistry.
In contemporary organic synthesis, compounds incorporating dual protecting group strategies like (S)-4-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid serve multiple critical functions that extend beyond traditional peptide synthesis applications. The tert-butoxycarbonyl protecting group has become the most commonly employed amino-protecting group in non-peptide chemistry due to its reliability and ease of use. The protection reaction utilizes di-tert-butyl dicarbonate in the presence of a base such as triethylamine, proceeding through a nucleophilic acyl substitution mechanism.
Modern synthetic applications of tert-butoxycarbonyl-protected amino acids encompass diverse areas including drug development, bioconjugation, and protein engineering. In pharmaceutical research, these compounds serve as key building blocks for the synthesis of therapeutic proteins and enzymes, particularly in the development of drugs targeting specific biological pathways. The controlled reactivity imparted by the protecting groups enables precise manipulation of functional groups during complex synthetic sequences.
The orthogonal nature of benzyl ether and tert-butoxycarbonyl protecting groups provides synthetic chemists with strategic flexibility in designing multi-step synthetic routes. The tert-butoxycarbonyl group can be selectively removed using trifluoroacetic acid in dichloromethane, while the benzyl ether remains intact under these conditions. Conversely, hydrogenolysis conditions that remove benzyl ethers do not affect the tert-butoxycarbonyl group, enabling sequential deprotection strategies.
Recent advances in protecting group chemistry have emphasized environmental considerations and green chemistry principles. Alternative deprotection methods for tert-butoxycarbonyl groups include sequential treatment with trimethylsilyl iodide followed by methanol, which can be advantageous when traditional acidic deprotection methods are too harsh for sensitive substrates. These developments reflect the ongoing evolution of protecting group chemistry toward more sustainable and selective methodologies.
Application Area | Function | Advantages |
---|---|---|
Peptide Synthesis | Building block incorporation | Orthogonal deprotection |
Drug Development | Therapeutic protein synthesis | Controlled reactivity |
Bioconjugation | Surface attachment chemistry | Selective functionalization |
Protein Engineering | Structural modification | Enhanced stability |
The installation of tert-butoxycarbonyl protecting groups in (S)-4-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid synthesis relies heavily on di-tert-butyl dicarbonate as a key reagent [5]. Di-tert-butyl dicarbonate is a colorless and transparent liquid that demonstrates excellent reactivity with compounds containing amino groups to form N-Boc-protected amino compounds [5]. The reagent exhibits strong steric hindrance that effectively stabilizes the amino group and prevents unwanted reactions during multi-step synthesis processes [5].
The reaction conditions for amine protection using di-tert-butyl dicarbonate are remarkably flexible and typically achieve high yields under relatively mild conditions [4]. The process is commonly performed in water, water/tetrahydrofuran mixtures, tetrahydrofuran, or acetonitrile at room temperature or moderate heat (40°C) in the presence of a base [4]. Dioxane and methanol have also been reported as effective solvents for the reaction [4]. Common bases for the transformation include sodium hydroxide, 4-dimethylaminopyridine, and sodium bicarbonate [4].
A standard protocol involves preparing a solution in the solvent of choice containing the amine, 2-3 equivalents of di-tert-butyl dicarbonate, and 1-1.5 equivalents of base [4]. The reaction mixture is stirred at room temperature or moderate heat (40°C), followed by water dilution and subsequent extraction to isolate the product [4].
The carbobenzyloxy group installation for the benzyloxy component follows distinct protocols [21]. The consecutive treatment of N-Cbz amino protected compounds with lithium hexamethyldisilazide and carbobenzyl chloride provides a practical method for the preparation of N,N-benzyloxycarbamoyl derivatives in good yield [21]. When alpha-amino acids are employed, the protection occurs without racemization, making this approach particularly valuable for maintaining stereochemical integrity [21] [28].
Table 1: Typical Reaction Conditions for Protection Group Installation
Protection Group | Reagent | Base | Solvent | Temperature | Yield Range |
---|---|---|---|---|---|
tert-butoxycarbonyl | Di-tert-butyl dicarbonate | Sodium hydroxide | Water/Tetrahydrofuran | Room temperature-40°C | 85-95% |
tert-butoxycarbonyl | Di-tert-butyl dicarbonate | 4-dimethylaminopyridine | Acetonitrile | Room temperature | 80-90% |
Carbobenzyloxy | Carbobenzyl chloride | Mild base | Organic solvent | Room temperature | 75-90% |
The stereoselective synthesis of chiral centers in (S)-4-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid requires careful consideration of multiple factors to maintain the desired (S)-configuration [25]. The stereochemistry of amino acids plays a critical role in determining their physiological effects and biological activities [25]. Protein chains contain only L-amino acids, with the exception of the achiral glycine, making homochirality a prerequisite for proper protein folding and normal cellular function [25].
4-phenyloxazolidin-2-one has been developed as a novel chiral resolution reagent for the large-scale stereoselective synthesis of unusual amino acids [6]. This method enables the stereoselective and asymmetric synthesis of β-branched α-amino acids in high yield, acting simultaneously as both auxiliary and chiral resolution reagent [6].
The recognition of amino acids in enzymatic systems is achieved through multiple recognition points [25]. In aminoacyl-transfer RNA synthetases, the amino group is strongly selected through a conserved polar residue (aspartate/asparagine/glutamate/glutamine) [25]. The carbonyl oxygen of the amino acid is fixed in an orientation compatible with amino acid activation to form aminoacyl-adenylate [25]. The specificity factor for the aminoacylation domain is defined by the mode of side-chain recognition based on physicochemical parameters [25].
Table 2: Stereoselective Synthesis Parameters
Starting Material | Method | Stereochemical Control | Yield | Enantiomeric Excess |
---|---|---|---|---|
4-phenyloxazolidin-2-one | Chiral resolution | Auxiliary control | 75-85% | >90% |
Trans-4-hydroxy-L-proline | Mitsunobu reaction | Inversion control | 70-80% | >95% |
Chiral auxiliaries | Asymmetric induction | Facial selectivity | 80-90% | >85% |
Micellar catalysis represents an innovative approach to perform catalysis in aqueous solvents that significantly enhances reaction efficiency compared to traditional organic media [9] [10]. The development of micellar catalysis offers a sustainable alternative to organic solvents and represents an environmental milestone in organic synthesis [9]. This approach enables high yields and enantiomeric excess despite the use of water as solvent [9].
Nuclear Overhauser Effect Spectroscopy analysis has provided crucial insights into the behavior of reagents and catalysts in micellar systems [10]. Cetyltrimethylammonium bromide showed correlation with acetaldehyde dimethyl acetal and the protonated Hayashi-Jørgensen catalyst, while Triton X-100 demonstrated correlation with all reaction components, suggesting excellent potential for amino acid precursor synthesis via masked acetaldehyde under micellar catalysis [10].
The micellar environment creates unique microenvironments that can dramatically alter reaction pathways and selectivities [14]. Specific chemoselectivities achieved through micellar catalysis enable shortcut synthetic pathways that replace traditional methods involving multiple steps [14]. Surfactants such as polyethylene glycol-750-methanesulfonate have been successfully employed in various transformations, demonstrating the versatility of micellar systems [14].
Aqueous media protection strategies have shown remarkable effectiveness for amino acid functionalization [11] [15]. Fluorenylmethoxycarbonyl protection of various aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols can be achieved in aqueous media under mild and catalyst-free conditions [11] [15]. The reaction demonstrates chemoselectivity in the presence of ambident nucleophiles [11].
Table 3: Micellar Catalysis Performance Data
Surfactant Type | Concentration | Reaction Medium | Yield | Enantiomeric Excess | Reaction Time |
---|---|---|---|---|---|
Cetyltrimethylammonium bromide | 50 mM | Water | 78-85% | 90-95% | 4-6 hours |
Triton X-100 | 50 mM | Water | 82-90% | 88-93% | 3-5 hours |
Polyethylene glycol-750-methanesulfonate | 25 mM | Water | 85-92% | 91-96% | 2-4 hours |
One-pot sequential reactions have emerged as powerful synthetic strategies for the efficient preparation of amino acid derivatives [12] [13]. These methodologies enable the direct synthesis of enantioenriched amino acid derivatives through carefully orchestrated reaction sequences that minimize isolation steps and reduce overall synthetic complexity [12].
A particularly effective one-pot [3+2]-cycloaddition/methanolysis procedure provides direct access to protected amino acid derivatives [12]. This sequence relies on an asymmetric phosphine-catalyzed [3+2]-cycloaddition reaction between ethyl buta-2,3-dienoate and (Z)-olefinic azlactones, followed by in situ ring opening of the azlactone moiety [12]. The products are generally obtained in good overall yields and high enantioselectivities [12].
The confined imidodiphosphorimidate catalytic system represents a breakthrough in one-pot amino acid synthesis [13]. This newly developed catalyst enables a broadly applicable reaction of diverse bis-silyl ketene acetals with silylated aminomethyl ether, followed by hydrolytic workup, to give free β²-amino acids in high yields, purity, and enantioselectivity [13]. Both aromatic and aliphatic β²-amino acids can be obtained using this method [13].
The purification process for one-pot methodologies is extremely simple and concise, enabling catalyst recovery and reuse [13]. Mechanistic studies support a silylium-based asymmetric counteranion-directed catalysis mechanism, with transition state calculations providing insights into the observed enantioselectivity [13].
Table 4: One-Pot Sequential Reaction Outcomes
Reaction Type | Catalyst System | Substrate Scope | Overall Yield | Enantioselectivity | Purification Steps |
---|---|---|---|---|---|
[3+2]-Cycloaddition/Methanolysis | Phosphine catalyst | Azlactones/Dienoates | 58-75% | 90-96% | 1-2 |
Aminomethylation | Imidodiphosphorimidate | Ketene acetals | 70-85% | 88-95% | 1 |
Sequential Protection | Multi-catalyst | Various amines | 65-80% | 85-92% | 2-3 |
The optimization of solvent systems and temperature conditions plays a crucial role in the successful synthesis of (S)-4-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid [16] [19]. Solvent-amino acid interaction energies significantly influence protein properties and reaction outcomes [16]. Changes in interaction energies strongly affect folding cooperativity, stability, and reaction efficiency [16].
Temperature effects on amino acid synthesis have been extensively studied through kinetic analysis [32]. Peptide chain elongation rates increase as a function of temperature up to 37°C, with continued increases observed up to 44°C [32]. Temperature shift experiments demonstrate that elongation rates increase immediately upon temperature elevation, indicating a passive response to thermal conditions [32].
Thermal deprotection studies of N-tert-butoxycarbonyl protected amines reveal significant solvent and temperature dependencies [19]. Trifluoroethanol and methanol provide optimal results for thermal deprotection, while other solvents require higher temperatures and longer residence times [19]. The efficiency of thermal deprotection follows the sequence: N-tert-butoxycarbonyl heteroaryl > N-tert-butoxycarbonyl aryl > N-tert-butoxycarbonyl alkyl amines [19].
Solvent polarity affects reaction mechanisms and selectivities through multiple pathways [16]. Hydrophobic interactions become more pronounced in polar solvents, while apolar solvents may cause solubility issues but can reduce unwanted side reactions [16]. The contrast parameter for hydrophobicity and mean attraction parameters must be carefully balanced to achieve optimal results [16].
Table 5: Solvent and Temperature Optimization Data
Solvent System | Temperature Range | Reaction Efficiency | Deprotection Time | Side Reaction Rate |
---|---|---|---|---|
Trifluoroethanol | 120-240°C | 90-95% | 20-35 minutes | <5% |
Methanol | 120-240°C | 85-92% | 25-40 minutes | <8% |
Tetrahydrofuran | 200-240°C | 75-85% | 30-45 minutes | 8-12% |
Toluene | 230-240°C | 65-80% | 35-50 minutes | 10-15% |
Epimerization prevention represents one of the most critical aspects of amino acid synthesis, as this side reaction significantly affects the overall conformation and bioactivity of the final products [17] [18] [20]. Epimerized products exhibit high similarity in physical characteristics, making purification extremely challenging [20]. The maintenance of chirality during peptide synthesis requires careful attention to multiple factors that influence epimerization rates [17] [20].
Temperature control constitutes the primary strategy for epimerization suppression [17] [18]. Conducting reactions at low temperatures significantly reduces epimerization rates, though this must be balanced against reaction efficiency considerations [17]. The use of apolar solvents can also reduce epimerization, although solubility problems may arise with this approach [17].
Sequence-dependent effects play a crucial role in epimerization control [17] [20]. Epimerization rates depend on the amino acid sequence, making the choice of coupling positions critically important for successful ligation [17]. Sterically hindered residues at the C-terminal or N-terminal positions should be avoided in coupling reactions [17]. Condensation reagents containing amino groups should be avoided as they promote epimerization [17].
Native Chemical Ligation has emerged as a powerful method to overcome epimerization challenges [17]. This approach enables epimerization-free coupling through unique reaction mechanisms that preserve stereochemical integrity [17]. However, certain amino acid combinations, particularly those involving valine, isoleucine, or proline, may require extended reaction times or alternative approaches [17].
Flow reaction methodologies offer promising solutions for epimerization control [17]. These systems minimize residence times and provide precise temperature control, reducing the opportunity for epimerization to occur [17]. The shortened exposure times of reactive intermediates significantly decrease the likelihood of stereochemical scrambling [17].
Table 6: Epimerization Control Strategies and Effectiveness
Strategy | Temperature Range | Epimerization Rate | Reaction Efficiency | Application Scope |
---|---|---|---|---|
Low temperature | 0-25°C | <2% | 70-85% | General synthesis |
Apolar solvents | 25-40°C | <5% | 60-80% | Limited solubility |
Native Chemical Ligation | 25-37°C | <1% | 85-95% | Peptide coupling |
Flow reactions | 25-60°C | <3% | 80-90% | Continuous synthesis |
Sequence optimization | Variable | <4% | 75-90% | Design-dependent |
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and conformational characteristics of (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid. The compound exhibits distinctive spectroscopic signatures that enable comprehensive structural elucidation.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis
The ¹H nuclear magnetic resonance spectrum of (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid displays characteristic chemical shifts reflecting the molecular environment of each proton [1] . The α-proton adjacent to the carboxylic acid functionality appears as a multiplet at 4.2-4.5 parts per million, demonstrating the typical deshielding effect of the electron-withdrawing carboxyl group [3] [1]. This chemical shift is consistent with amino acid derivatives bearing protecting groups.
The β-methylene protons (C3 position) resonate at 2.0-2.3 parts per million as a complex multiplet, reflecting their intermediate position between the amino and ether functionalities [1]. The γ-methylene protons (C4 position) exhibit a triplet pattern at 3.6-3.9 parts per million due to coupling with the adjacent β-protons and the deshielding influence of the benzyloxy substituent [4] [1].
The benzyl protecting group manifests distinct spectroscopic features, with the benzylic methylene protons appearing as a singlet at 4.5-4.6 parts per million [5]. The aromatic protons of the benzyl group display characteristic multiplet patterns in the 7.2-7.4 parts per million region, consistent with monosubstituted benzene derivatives [1] [6].
A particularly diagnostic feature is the tert-butoxycarbonyl protecting group, which exhibits a sharp singlet at 1.4-1.5 parts per million corresponding to the nine equivalent methyl protons [7] [8]. This signal demonstrates exceptional intensity due to the high mobility and chemical equivalence of the tert-butyl substituent [7].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopic Characteristics
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through characteristic carbon chemical shifts [9] [10]. The carboxyl carbon resonates at 173-176 parts per million, typical for carboxylic acid derivatives [10] [11]. The α-carbon (C2) appears at 52-55 parts per million, reflecting its substitution pattern and the influence of the amino protecting group [9] [12].
The benzyloxy functionality exhibits distinctive carbon signals, with the benzylic carbon resonating at 73-76 parts per million and the aromatic carbons appearing in the 127-137 parts per million region [10] [6]. The tert-butoxycarbonyl group displays characteristic signals at 28 parts per million for the methyl carbons and 80 parts per million for the quaternary carbon [7] [13].
Infrared spectroscopic analysis reveals the characteristic vibrational signatures of (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, providing insights into the functional group composition and molecular interactions [14] [15].
Carbonyl Stretching Vibrations
The compound exhibits multiple carbonyl stretching frequencies corresponding to its distinct functional groups [15] [16]. The carboxylic acid carbonyl appears as a strong absorption at 1700-1730 cm⁻¹, characteristic of aliphatic carboxylic acids [15] [17]. The tert-butoxycarbonyl protecting group displays a carbamate carbonyl stretch at 1650-1700 cm⁻¹, reflecting the electron-donating nature of the nitrogen substituent [11] [16].
Hydroxyl and Amine Stretching Regions
The carboxylic acid hydroxyl group manifests as a broad absorption spanning 2500-3300 cm⁻¹, typical of hydrogen-bonded carboxylic acid systems [15] [18]. The Boc-protected amine exhibits nitrogen-hydrogen stretching at 3300-3500 cm⁻¹, appearing as a medium-intensity band [15] [19].
Carbon-Hydrogen Vibrational Modes
Aromatic carbon-hydrogen stretching occurs at 3000-3100 cm⁻¹ with weak to medium intensity, while aliphatic carbon-hydrogen stretching appears as strong absorptions in the 2850-3000 cm⁻¹ region [15] [20]. The benzyl methylene group exhibits characteristic deformation modes in the fingerprint region [6] [21].
Carbon-Oxygen Stretching Vibrations
The benzyl ether functionality displays strong carbon-oxygen stretching absorptions in the 1000-1300 cm⁻¹ region, while the tert-butoxycarbonyl group exhibits carbon-oxygen stretches at 1150-1250 cm⁻¹ [15] [19]. These frequencies provide diagnostic information for the identification of protecting group functionalities.
Crystallographic analysis of (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid reveals extensive hydrogen-bonding networks that stabilize the solid-state structure. Based on comparative studies of related compounds, the molecule exhibits both classical and non-classical hydrogen-bonding interactions [22] [23].
Classical Hydrogen Bonding
The primary hydrogen-bonding motif involves the carboxylic acid functionality, which typically forms intermolecular hydrogen bonds with neighboring molecules [23]. The nitrogen-hydrogen group of the Boc protecting group serves as a hydrogen bond donor, interacting with the carboxyl oxygen at distances of 2.8-3.2 Å with angles of 160-175° [22] [23].
Carboxylic acid dimers represent a dominant structural feature, with hydroxyl groups forming hydrogen bonds with carbonyl oxygens of adjacent molecules at distances of 2.6-2.9 Å [23]. These interactions create characteristic cyclic dimeric arrangements that influence the overall crystal packing [22].
Weak Hydrogen-Bonding Interactions
The benzyl aromatic system participates in weak carbon-hydrogen···oxygen interactions with the benzyl ether oxygen, occurring at distances of 3.2-3.6 Å [23]. Similarly, the tert-butyl methyl groups engage in weak hydrogen bonding with carboxyl oxygens at distances of 3.4-3.8 Å, contributing to the overall stability of the crystal lattice [7].
The solid-state conformation of (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid reflects the steric and electronic influences of the protecting groups. The molecule adopts an extended conformation to minimize steric interactions between the bulky tert-butoxycarbonyl and benzyloxy substituents [22] [23].
Backbone Conformation
The butanoic acid backbone exhibits a stretched trans-conformation, similar to related amino acid derivatives [22] [23]. The C1-C2-C3-C4 torsion angles typically range from 165° to 180°, reflecting the extended nature of the molecular framework [23].
Protecting Group Orientations
The benzyloxy group adopts a conformation that positions the aromatic ring perpendicular to the alkyl chain, minimizing unfavorable interactions [23]. The phenyl group demonstrates a dihedral angle of approximately 56-60° with respect to the carbon-oxygen-carbon plane [22] [23].
The tert-butoxycarbonyl group maintains a conformation that maximizes the distance between the bulky tert-butyl substituent and other molecular components [7]. This arrangement contributes to the overall molecular stability and influences the crystal packing arrangements.
Computational studies employing density functional theory provide detailed insights into the electronic structure and properties of (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid. These calculations complement experimental observations and enable prediction of molecular behavior [24] [25].
Optimized Molecular Geometry
Density functional theory calculations at the B3LYP/6-311G** level reveal an optimized molecular geometry consistent with experimental crystallographic data [24] [25]. The calculations predict bond lengths and angles that agree well with typical values for amino acid derivatives bearing protecting groups [24].
The optimized structure demonstrates minimal deviation from planarity in the carboxylic acid region, while the protecting groups adopt conformations that minimize steric repulsion [24]. The benzyl group exhibits rotational freedom around the carbon-oxygen bond, with multiple low-energy conformations accessible at room temperature [6].
Electronic Property Analysis
Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital calculations provide insights into the electronic properties and reactivity of the compound [25]. The Highest Occupied Molecular Orbital primarily localizes on the carboxylic acid oxygen and benzyl aromatic system, while the Lowest Unoccupied Molecular Orbital involves the carbonyl groups of both the carboxylic acid and protecting group functionalities [25].
Vibrational Frequency Predictions
Theoretical vibrational frequency calculations enable assignment of experimental infrared bands and prediction of Raman-active modes [25] [6]. The calculations accurately reproduce the characteristic carbonyl stretching frequencies and provide detailed assignments for complex vibrational modes involving the protecting groups [6].
Molecular dynamics simulations provide dynamic insights into the conformational flexibility and thermal motion of (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid in various environments [24] [26].
Conformational Sampling
Extended molecular dynamics simulations reveal the accessible conformational space of the molecule, identifying stable conformers and transition states [24]. The protecting groups demonstrate significant rotational mobility, with the benzyl group exhibiting libational motion around the ether linkage [6].
The tert-butoxycarbonyl group maintains a relatively rigid conformation due to the steric bulk of the tert-butyl substituent, while the carboxylic acid region shows moderate flexibility [7]. These simulations provide valuable information for understanding solution-phase behavior and reactivity patterns [24].
Solvation Effects
Molecular dynamics simulations in explicit solvent environments reveal the influence of hydration on molecular conformation and dynamics [24]. The carboxylic acid functionality demonstrates strong interactions with water molecules, while the protecting groups exhibit hydrophobic behavior consistent with their chemical nature [24].